molecular formula C14H16N4O5S B125119 N(4)-Acetylsulfadoxine CAS No. 5018-54-2

N(4)-Acetylsulfadoxine

Cat. No. B125119
CAS RN: 5018-54-2
M. Wt: 352.37 g/mol
InChI Key: PBSUUNCQTRDFCM-UHFFFAOYSA-N
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Description

N(4)-Acetylsulfadoxine is a metabolite of sulfadoxine, a compound used in combination with pyrimethamine as an antimalarial remedy known as Suldox. The acetylation of sulfadoxine to N(4)-Acetylsulfadoxine is a metabolic process that occurs in the human body after the administration of sulfadoxine. This metabolite has been studied for its pharmacokinetic properties and its interactions with other drugs in the system .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of N(4)-Acetylsulfadoxine, they do discuss the synthesis of related compounds. For instance, the synthesis of various benzenesulfonamide derivatives has been reported, which involves the transformation of precursor molecules through chemical reactions to obtain the desired sulfonamide compounds . These synthesis methods often involve the use of base conditions and can result in high yields and purity of the final product. The synthesis process is typically confirmed and characterized by spectroscopic methods such as NMR, FT-IR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of N(4)-Acetylsulfadoxine and related compounds has been characterized using various techniques. For example, the crystal structure of similar sulfonamide derivatives has been determined by single crystal X-ray diffraction, revealing the spatial arrangement of atoms and the geometry of the molecule . These studies provide insights into the molecular interactions, such as hydrogen bonding and π-π interactions, that can influence the physical and chemical properties of the compounds .

Chemical Reactions Analysis

The chemical reactions involving N(4)-Acetylsulfadoxine primarily concern its role as a metabolite and its interactions with other drugs. For instance, N(4)-Acetylsulfadoxine has been shown to contribute to the interactions between sulfadimethoxine and nonsteroidal anti-inflammatory drugs in rabbits, affecting the protein binding and pharmacokinetics of the drugs . These interactions can lead to changes in the clearance and distribution volume of the drugs, indicating the significance of N(4)-Acetylsulfadoxine in drug-drug interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N(4)-Acetylsulfadoxine have been studied through various analytical techniques. High-performance liquid chromatography (HPLC) has been used to assay the concentration of N(4)-Acetylsulfadoxine in biological fluids, demonstrating its presence and quantifiable levels after the administration of sulfadoxine . The assay methods developed are sensitive and selective, with linear calibration curves and low limits of quantitation, allowing for the evaluation of the compound's pharmacokinetics . Additionally, the binding of N(4)-Acetylsulfadoxine to serum albumin has been investigated, revealing that it shares binding sites with its parent compound and affects the protein binding characteristics .

Scientific Research Applications

1. Chromatographic Analysis in Medical Research

N(4)-Acetylsulfadoxine has been studied for its role in chromatographic analysis. Edstein et al. (1991) developed high-performance liquid chromatographic methods for quantifying N(4)-Acetylsulfadoxine in human plasma. This method is significant for clinical applications, allowing for precise measurement of this compound in medical research contexts (Edstein et al., 1991).

2. Pharmacokinetics in Pregnancy

The pharmacokinetic properties of N(4)-Acetylsulfadoxine have been analyzed in specific populations. Karunajeewa et al. (2009) investigated the disposition of sulfadoxine and its metabolite, N(4)-Acetylsulfadoxine, in pregnant women. They found that pregnancy significantly affects the plasma concentrations of these compounds, which has implications for dosage and efficacy in pregnant patients (Karunajeewa et al., 2009).

3. Therapeutic Potential in Neurodegenerative Diseases

Exploring the broader therapeutic applications, Tardiolo et al. (2018) reviewed the effects of N-acetylcysteine, an acetylated compound related to N(4)-Acetylsulfadoxine, in neurodegenerative diseases. Their findings indicate potential for these types of compounds in treating disorders such as Parkinson’s and Alzheimer’s (Tardiolo et al., 2018).

4. Biodegradation in Environmental Water

Environmental applications of N(4)-Acetylsulfadoxine have been investigated, particularly its biodegradation. García-Galán et al. (2012) evaluated the biodegradation of N4-acetylsulfapyridine and N4-acetylsulfamethazine, closely related to N(4)-Acetylsulfadoxine, in environmental water. This research provides insights into the environmental impact and breakdown of such compounds (García-Galán et al., 2012).

5. Liquid Chromatographic Assay in Serum and Urine

In another study, Midskov (1984) developed a high-performance liquid chromatographic assay to determine the concentration of N(4)-Acetylsulfadoxine in serum and urine. This research is crucial for understanding the metabolism and excretion of the drug in the human body, providing valuable information for both clinical and pharmacological studies (Midskov, 1984).

properties

IUPAC Name

N-[4-[(5,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S/c1-9(19)17-10-4-6-11(7-5-10)24(20,21)18-13-12(22-2)14(23-3)16-8-15-13/h4-8H,1-3H3,(H,17,19)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSUUNCQTRDFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198231
Record name N(4)-Acetylsulfadoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(4)-Acetylsulfadoxine

CAS RN

5018-54-2
Record name N4-Acetylsulfadoxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5018-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(4)-Acetylsulfadoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Acetylsulfadoxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-[[(5,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Midskov - Journal of Chromatography B: Biomedical Sciences …, 1984 - Elsevier
… , sulfadoxine and N 4 -acetylsulfadoxine in serum and urine after … 0–1000 ng/ml (N 4 -acetylsulfadoxine and pyrimethamine). The … ), 350 ng/ml (N 4 -acetylsulfadoxine) and 120 ng/ml (…
Number of citations: 40 www.sciencedirect.com
OMS Minzi, AY Massele, LL Gustafsson… - … of chromatography B, 2005 - Elsevier
… N 4 -acetylsulfadoxine (N4-ASDX) was a generous donation from Prof. A. Van Schepdael … SDX, N 4 -acetylsulfadoxine (N4-ASDX), the main metabolite of SDX, SMT, amodiaquine, …
Number of citations: 38 www.sciencedirect.com
S Salman, S Griffin, K Kose, N Pitus… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… Plasma SDX, PYR, and N 4 -acetylsulfadoxine (NSX, the principal metabolite of SDX) were assayed by high-performance liquid chromatography (HPLC). Using population modeling …
Number of citations: 19 journals.asm.org
OMS Minzi, A Gupta, AF Haule, GAB Kagashe… - European journal of …, 2007 - Springer
… biotransformation routes of the two drugs, in which AT is metabolized by CYP 2B6 and 3A4 whereas SDX is acetylated by N-acetyltransferase-2 (NAT2) to N-4-acetylsulfadoxine [23, 24]…
Number of citations: 19 link.springer.com
M Malm, S Römsing, C Obua… - Journal of …, 2009 - academic.oup.com
A bioanalytical method for determination of lamivudine (3TC), zidovudine (AZT), and nevirapine (NVP) in 100 μL capillary blood applied onto sampling paper has been developed and …
Number of citations: 12 academic.oup.com

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